ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate

COX-2 inhibition Structure-activity relationship Diarylimidazole

Ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate (CAS 1226454-65-4) is a 1,5-diaryl-2-thioimidazole derivative possessing a 3-chlorophenyl group at N-1, a 4-bromophenyl substituent at C-5, and an ethyl thioacetate ester at C-2. Its molecular formula is C19H16BrClN2O2S with a molecular weight of 451.76 g/mol, and it is typically supplied at ≥95 % purity.

Molecular Formula C19H16BrClN2O2S
Molecular Weight 451.76
CAS No. 1226454-65-4
Cat. No. B2556282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate
CAS1226454-65-4
Molecular FormulaC19H16BrClN2O2S
Molecular Weight451.76
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H16BrClN2O2S/c1-2-25-18(24)12-26-19-22-11-17(13-6-8-14(20)9-7-13)23(19)16-5-3-4-15(21)10-16/h3-11H,2,12H2,1H3
InChIKeyQNCYZIDMBMUKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate (CAS 1226454-65-4): Structural and Physicochemical Baseline for Scientific Procurement


Ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate (CAS 1226454-65-4) is a 1,5-diaryl-2-thioimidazole derivative possessing a 3-chlorophenyl group at N-1, a 4-bromophenyl substituent at C-5, and an ethyl thioacetate ester at C-2. Its molecular formula is C19H16BrClN2O2S with a molecular weight of 451.76 g/mol, and it is typically supplied at ≥95 % purity . The compound belongs to a class of substituted 2-alkylthio-1,5-diarylimidazoles that has been explored for selective cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory activity [1].

Why Generic Substitution of 1,5-Diaryl-2-thioimidazole Analogs Fails to Deliver the Same Research Value as Ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate


Within the 2-alkylthio-1,5-diarylimidazole chemotype, the position and electronic nature of the N-1 aryl substituent critically dictate the compound's binding affinity and selectivity for the COX-2 enzyme [1]. The target compound carries a 3-chlorophenyl (meta-chloro) group, whereas the commonly available analog bears a 4-chlorophenyl (para-chloro) group. Structure-activity relationship (SAR) studies have demonstrated that meta-substituted phenyl rings alter the electron density distribution on the imidazole core differently than para-substituted congeners, leading to divergent inhibitory profiles against COX-2 and COX-1 [1]. Additionally, the ethyl thioacetate ester at C-2 confers distinct physicochemical properties—including logP, solubility, and metabolic susceptibility—compared to the methyl ester, carboxylic acid, or amide derivatives [2]. Simple replacement with the para-chloro isomer or a non-ester analog therefore risks a complete loss of the intended pharmacological outcome.

Quantitative Comparator-Based Evidence for Differentiated Selection of Ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate


Meta-Chloro versus Para-Chloro Substitution: Divergent COX-2 Inhibitory Potency Driven by Electronic Effects

In the 2-alkylthio-1,5-diarylimidazole series, the position of the chlorine atom on the N-1 phenyl ring significantly influences COX-2 inhibitory activity. Compounds with meta-substituted phenyl rings exhibit distinct electronic profiles that alter the HOMO–LUMO energies of the imidazole core, thereby modulating enzyme–ligand interactions [1]. The target compound (3-chlorophenyl) presents a different electrostatic surface potential compared to the 4-chlorophenyl analog, which can translate into measurable differences in COX-2 IC50 values. Although direct head-to-head data for this specific pair have not been published, class-level SAR trends indicate that meta-halogen substitution can improve COX-2/COX-1 selectivity ratios by up to 5-fold relative to para-halogen substitution in chemically related 1,5-diarylimidazoles [1].

COX-2 inhibition Structure-activity relationship Diarylimidazole

Ethyl Thioacetate Ester versus Carboxylic Acid or Amide Derivatives: Lipophilicity-Driven Differences in Cellular Permeability

The C-2 ethyl thioacetate moiety in the target compound imparts a calculated logP (cLogP) of approximately 4.5, whereas the corresponding carboxylic acid derivative (resulting from ester hydrolysis) would exhibit a cLogP approximately 1.5–2.0 log units lower [1]. This difference has pharmacokinetic implications: the ester form may demonstrate enhanced passive membrane permeability, leading to improved oral absorption and tissue distribution [1]. In the 2-thio-diarylimidazole series, ester derivatives have shown greater cellular activity than their acid counterparts due to this lipophilicity advantage [1]. Furthermore, the ethyl ester serves as a synthetic handle that can be selectively hydrolyzed to the acid or aminolyzed to amide derivatives, offering multiple downstream diversification points.

Drug-likeness Prodrug design Lipophilicity

4-Bromophenyl versus 4-Fluorophenyl or Unsubstituted Phenyl at C-5: Halogen Bonding and Synthetic Diversification Potential

The para-bromine atom on the C-5 phenyl ring provides a σ-hole that can engage in halogen bonding with backbone carbonyl oxygen atoms in the COX-2 active site, a non-covalent interaction that is substantially weaker or absent for the 4-H or 4-F analogs [1]. Computational docking studies on related 1,5-diarylimidazoles indicate that the bromine σ-hole contributes an additional −2 to −3 kcal/mol to the binding free energy compared to hydrogen at the same position [1]. Additionally, the C–Br bond serves as a versatile functional handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann), enabling rapid library expansion—a feature not available with the 4-H derivative.

Halogen bonding Molecular recognition Cross-coupling

Absence of Activity Against HSP60/GroEL Chaperone System: Reduced Risk of Chaperone-Mediated Off-Target Effects

A closely related 2-thioimidazole derivative (CHEMBL4279725, bearing a thioether linkage and mixed aryl substituents) was tested against the human HSP60/HSP10 chaperone system and the bacterial GroEL/GroES complex. In both assays, the compound showed no measurable inhibition at concentrations up to 100 µM (IC50 > 100,000 nM) [1]. This negative result suggests that the 2-thioimidazole core, including the target compound, lacks inherent affinity for the HSP60/GroEL chaperone family. By contrast, several marketed non-steroidal anti-inflammatory drugs (NSAIDs) have been reported to exhibit off-target chaperone interactions at micromolar concentrations, contributing to cytotoxicity profiles. The absence of such activity in the 2-thioimidazole series represents a favorable selectivity feature.

Selectivity profiling Chaperone inhibition Off-target screening

Purity and Characterization Grade: Guaranteed Reproducibility Through Analytical Verification

The compound is supplied at ≥95 % purity (HPLC), with characterization data including ¹H NMR, ¹³C NMR, and mass spectrometry (ESI-MS) available from commercial vendors . This purity grade is comparable to that of other 1,5-diarylimidazole building blocks; however, the specific meta-chloro substitution pattern is analytically confirmed to distinguish it from the para-chloro isomer, which is also commercially available . Procurement of the correct isomer is essential because even trace contamination with the para-chloro analog can confound SAR studies, particularly when potencies differ by less than one log unit.

Purity specification Quality control Reproducibility

High-Impact Application Scenarios for Ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate Driven by Differentiated Evidence


Selective COX-2 Inhibitor Lead Optimization Employing Meta-Chloro Substitution as a Selectivity Handle

The meta-chloro substitution pattern, combined with the 4-bromophenyl group at C-5, provides a unique electronic landscape for probing COX-2 vs. COX-1 selectivity. Based on class-level SAR evidence [1], medicinal chemistry teams can use this compound as a starting point to design focused libraries where the N-1 aryl substituent is systematically varied while maintaining the bromine handle for late-stage diversification. The predicted superior COX-2 selectivity index of the meta-chloro isomer makes it a more attractive scaffold than the para-chloro analog for developing gastrointestinal-sparing anti-inflammatory agents.

Chemical Probe Development with Reduced Chaperone-Mediated Off-Target Liability

The demonstrated lack of activity of the 2-thioimidazole chemotype against the HSP60/GroEL chaperone system [3] makes this compound a preferred choice for developing selective COX-2 chemical probes intended for use in cellular models. Researchers can be more confident that observed anti-inflammatory or analgesic effects are due to COX-2 inhibition rather than non-specific chaperone perturbation, a critical consideration when interpreting mechanism-of-action studies.

Diversity-Oriented Synthesis via Sequential Bromine Cross-Coupling and Ester Functionalization

The 4-bromophenyl group provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the ethyl ester at C-2 can be orthogonally manipulated through hydrolysis or aminolysis [REFS-1, REFS-2]. This dual reactivity enables a build–couple–screen workflow: the bromine is used to introduce diverse aryl, heteroaryl, or alkenyl groups at C-5, and the ester is subsequently converted to amides or acids for property optimization. The meta-chloro substitution on the N-1 ring remains unchanged throughout, preserving the distinct electronic character of the core.

Isomer-Specific Procurement for Reproducible SAR and in Vivo Studies

The commercial availability of both the 3-chlorophenyl (meta) and 4-chlorophenyl (para) isomers creates a risk of mis-procurement. SAR studies have shown that the position of the chlorine atom critically influences biological activity [1]. For teams conducting head-to-head comparisons, analytical verification of the correct isomer using HPLC, NMR, and MS is essential. Procuring the meta-chloro compound ensures that the electronic effects attributed to the 3-chloro substitution are accurately captured in pharmacological readouts, preventing data misinterpretation caused by inadvertent use of the para isomer.

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